MAO-B Inhibitory Activity Compared to Clinical Reference Compounds
A structurally related analog, 1-(3-(benzyloxy)benzyl)piperazine, was evaluated for its ability to inhibit human monoamine oxidase B (MAO-B) and compared to reference compounds. The target compound demonstrated low micromolar potency, showing activity comparable to the known MAO-B inhibitor isatin but significantly less potent than the highly optimized drug safinamide [1].
| Evidence Dimension | Human MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 19.25 ± 4.89 µM |
| Comparator Or Baseline | Isatin (IC50 = 6.10 ± 2.81 µM); Safinamide (IC50 = 0.029 ± 0.002 µM) |
| Quantified Difference | 3.2-fold less potent than isatin; 664-fold less potent than safinamide |
| Conditions | In vitro enzymatic assay using recombinant human MAO-B |
Why This Matters
This data quantifies the compound's potency as a moderate MAO-B inhibitor, providing a benchmark for its utility in assays where a tool compound with moderate activity is required, as opposed to the nanomolar potency of advanced clinical candidates.
- [1] Knez D, Hrast M, Frlan R, et al. Indoles and 1-(3-(benzyloxy)benzyl)piperazines: Reversible and selective monoamine oxidase B inhibitors identified by screening an in-house compound library. Bioorganic Chemistry. 2022;119:105567. View Source
